3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid, also known by its IUPAC name, is a complex organic compound with significant applications in chemical synthesis and medicinal chemistry. This compound features a unique structure that includes a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis as a protective group for amino acids. The presence of a tert-butoxy group adds to its stability and solubility characteristics.
This compound is classified as an amino acid derivative due to the presence of both carboxylic acid and amine functional groups. It falls under the category of synthetic organic compounds used primarily in research and pharmaceutical applications.
The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid typically involves multi-step organic reactions. The key steps include:
The synthesis may employ various reagents such as coupling agents (e.g., DCC or EDC) to facilitate the formation of peptide bonds between the amino acid derivatives. Reaction conditions including temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular formula for this compound is . The structure consists of:
The InChI key for this compound is VZXQYACYLGRQJU-IBGZPJMESA-N, which provides a standardized way to encode its molecular structure for database searches .
This compound can participate in various chemical reactions typical of amino acids and their derivatives:
Reactions involving this compound are often conducted under controlled conditions to prevent degradation or side reactions. Monitoring techniques such as TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography) are commonly employed to assess reaction progress .
The mechanism of action for 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid primarily relates to its role in peptide synthesis:
This mechanism allows for efficient synthesis of peptides with controlled sequences and structures, crucial for drug development and biological studies .
This compound has several scientific uses:
Protected β-amino acids like 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid (abbreviated as Fmoc-β-HoGlu(OtBu)-OH) are pivotal for engineering peptide therapeutics with enhanced stability and target specificity. This compound—a γ-linked glutamate analog featuring Fmoc Nα-protection and t-butyl side-chain protection—exemplifies strategic molecular design to address challenges in Solid-Phase Peptide Synthesis (SPPS), including aggregation, racemization, and side-chain reactivity [1] [5]. Its structure integrates a β-amino acid backbone with a glutamate-like side chain, enabling unique conformational control in peptide sequences.
The development of Fmoc/tBu protection revolutionized SPPS by establishing an orthogonal deprotection scheme. Key milestones include:
Table 1: Evolution of Protection Strategies in SPPS
Year | Innovation | Significance |
---|---|---|
1963 | Polystyrene resin (Merrifield) | Enabled insoluble support for stepwise synthesis |
1970 | Fmoc protection (Carpino/Han) | Base-labile Nα-group; reduced acid-sensitive side reactions |
1978 | Fmoc/tBu orthogonality | Allowed concurrent use of base (Fmoc) and acid (tBu) deprotection |
By the 1990s, Fmoc chemistry prevailed in >98% of peptide synthesis core facilities due to superior handling of complex sequences (e.g., Trp-rich peptides like gramicidin A) and compatibility with automation [5]. The target compound leverages this legacy: its Fmoc group ensures efficient Nα-deprotection during chain elongation, while the t-butyl ester stabilizes the γ-carboxyl group until final acidolysis [7] [10].
β-Homoamino acids, such as β-homoglutamate (β-HoGlu), insert an additional methylene unit (–CH₂–) between the Cα and γ-carboxyl group versus natural glutamate. This modification profoundly impacts peptide conformation:
Table 2: Conformational Effects of β-Homoglutamate vs. Natural Glutamate
Parameter | Natural Glutamate (Glu) | β-Homoglutamate (β-HoGlu) | Impact |
---|---|---|---|
Side-chain length | Cα–Cγ direct | Cα–Cβ–Cγ spacer | Enhanced flexibility; altered H-bond networks |
Preferred ϕ/ψ angles | −60°, −45° (α-helix) | −35°, 120° (PPII-like) | Disrupts β-sheet aggregation |
Protease susceptibility | High | Low | Improved metabolic stability |
The target compound’s stereocenter at C3 (equivalent to Cα in β-amino acids) is specified as (S)-configuration in its L-form [10]. This chirality is non-negotiable for bioactivity:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7